(1S,2S)-1-(1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine hydrochloride
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Overview
Description
(1S,2S)-1-(1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine hydrochloride typically involves the following steps:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the side chain: The side chain can be introduced through various methods, such as alkylation or acylation reactions, depending on the desired substituents.
Resolution of stereoisomers: The compound is then resolved into its (1S,2S) stereoisomer using chiral resolution techniques.
Formation of the hydrochloride salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine: Lacks the stereochemistry and hydrochloride salt form.
(1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine acetate: Similar structure but different salt form.
(1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine sulfate: Another salt form with different properties.
Uniqueness
(1S,2S)-1-(1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine hydrochloride is unique due to its specific stereochemistry and hydrochloride salt form, which can influence its solubility, stability, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.ClH/c1-3-8(2)11(13)12-14-9-6-4-5-7-10(9)15-12;/h4-8,11H,3,13H2,1-2H3,(H,14,15);1H/t8-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPMRKBCPDYLEI-RWHJDYSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=NC2=CC=CC=C2N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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